4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one
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Overview
Description
4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one is a complex organic compound that features both azido and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one typically involves multi-step organic reactions. One possible route could involve the initial formation of the triazine ring, followed by the introduction of the azido group and the methoxy group under controlled conditions. Specific reagents and catalysts would be required to facilitate these transformations.
Industrial Production Methods
Industrial production methods for such a compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the azido group could yield nitro derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets through its functional groups, leading to changes in cellular processes. The azido group, for example, could participate in click chemistry reactions, while the methoxy group might influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazine derivatives and naphthalene-based molecules. Examples could be:
- 4-(4-Methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one
- 4-(6-Amino-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one
Uniqueness
The uniqueness of 4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one lies in its combination of functional groups, which can impart specific reactivity and properties that are not found in other similar compounds. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
59336-45-7 |
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Molecular Formula |
C14H10N6O2 |
Molecular Weight |
294.27 g/mol |
IUPAC Name |
4-(4-azido-6-methoxy-1,3,5-triazin-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C14H10N6O2/c1-22-14-17-12(16-13(18-14)19-20-15)10-6-7-11(21)9-5-3-2-4-8(9)10/h2-7,21H,1H3 |
InChI Key |
FRPVWHNJCHFBGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N=[N+]=[N-])C2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
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